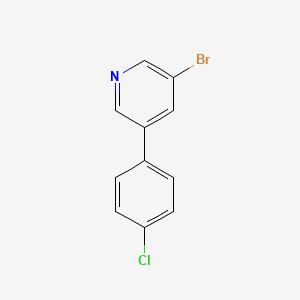
3-Bromo-5-(4-chlorophenyl)pyridine
Vue d'ensemble
Description
3-Bromo-5-(4-chlorophenyl)pyridine is a chemical compound with the CAS Number: 675590-22-4 . It has a molecular weight of 268.54 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(4-chlorophenyl)pyridine . The InChI code is 1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H .Applications De Recherche Scientifique
C11H7BrClN C_{11}H_{7}BrClN C11H7BrClN
and a molecular weight of 268.54 g/mol . It’s a versatile compound used in various scientific applications. Below is a comprehensive analysis of its unique applications across different fields of research:Pharmacology
In pharmacology, 3-Bromo-5-(4-chlorophenyl)pyridine is explored for its potential as a building block in drug discovery. Its structure is conducive to modifications that can lead to the development of new therapeutic agents with anti-inflammatory and analgesic activities . The compound’s halogenated aromatic rings make it a candidate for creating molecules that can interact with various biological targets.
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . Its bromine and chlorine substituents can act as leaving groups, allowing for the formation of new carbon-carbon bonds. This is crucial for constructing complex organic molecules for pharmaceuticals and other organic materials.
Material Science
In material science, 3-Bromo-5-(4-chlorophenyl)pyridine is utilized in the design and development of new materials. Its molecular structure can be incorporated into larger molecular frameworks, contributing to the advancement of materials with specific desired properties .
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in various chemical analyses. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments .
Agricultural Research
The compound’s derivatives are being studied for their use in agriculture, particularly in the synthesis of herbicides and insecticides . The presence of bromine and chlorine atoms in the molecule can be leveraged to create compounds that are effective against pests and weeds.
Environmental Studies
3-Bromo-5-(4-chlorophenyl)pyridine is also relevant in environmental studies. Researchers can study its breakdown products and interactions with environmental factors to assess its impact and behavior in ecosystems .
Mécanisme D'action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals .
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus have clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the activity and stability of similar organic compounds .
This highlights the importance of continued research into the properties and effects of such compounds .
Propriétés
IUPAC Name |
3-bromo-5-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKYJZFNCMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651765 | |
| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675590-22-4 | |
| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



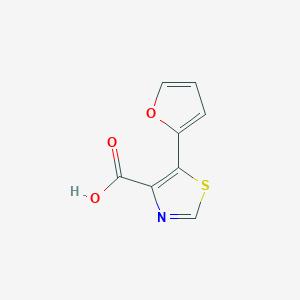

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)

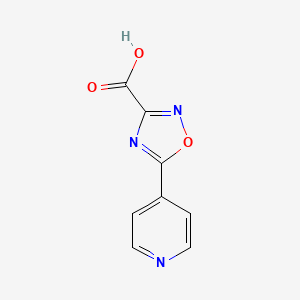


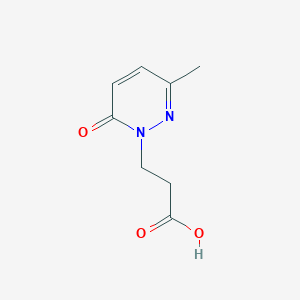
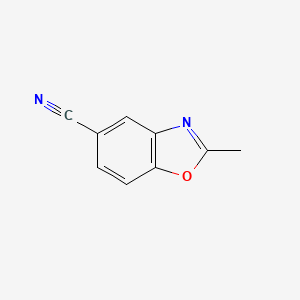

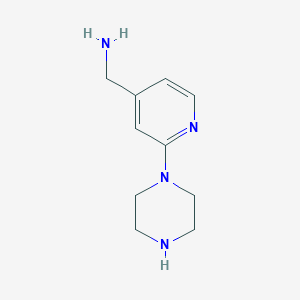
![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)

